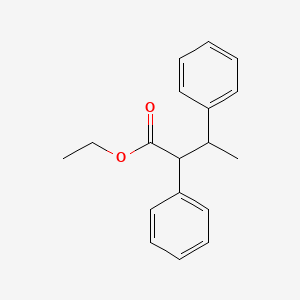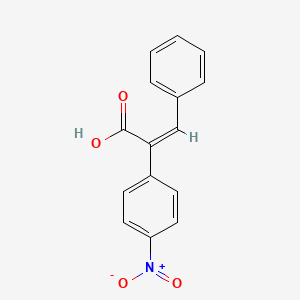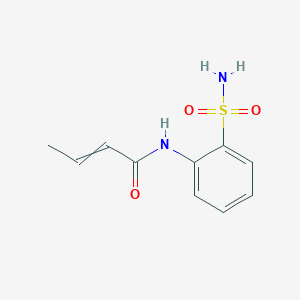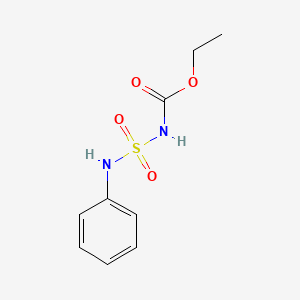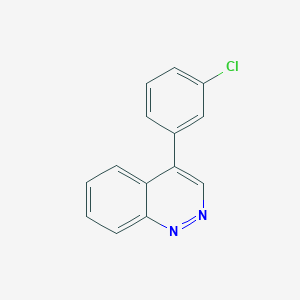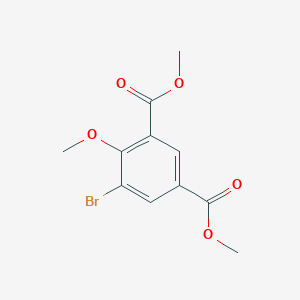
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO5 It is a derivative of benzene, featuring bromine and methoxy substituents along with two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 5-bromo-4-methoxyisophthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols derived from the ester groups.
Applications De Recherche Scientifique
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The bromine and methoxy substituents influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis to release the corresponding acids, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the methoxy group.
Dimethyl 4-methoxyisophthalate: Similar structure but lacks the bromine atom.
Dimethyl 5-chloro-4-methoxybenzene-1,3-dicarboxylate: Similar structure with chlorine instead of bromine.
Uniqueness
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both bromine and methoxy substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
90137-72-7 |
|---|---|
Formule moléculaire |
C11H11BrO5 |
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-7(11(14)17-3)4-6(5-8(9)12)10(13)16-2/h4-5H,1-3H3 |
Clé InChI |
NSYZXLNCDLVETP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


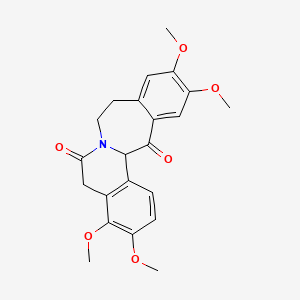
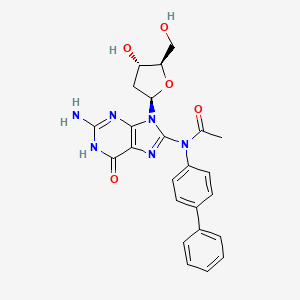
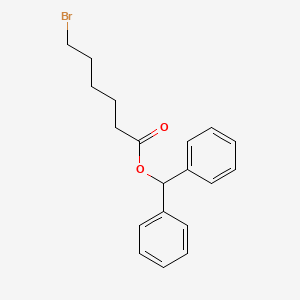
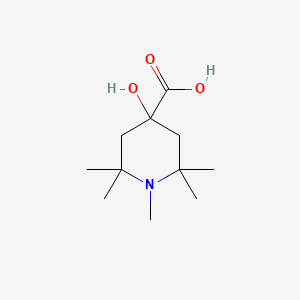
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
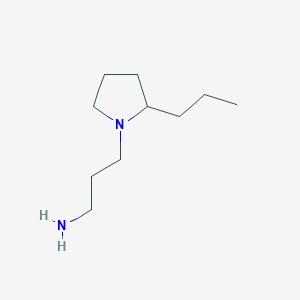
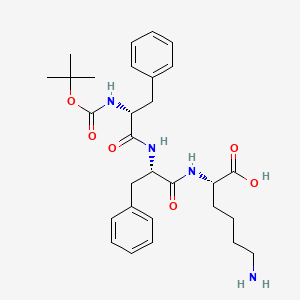
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
